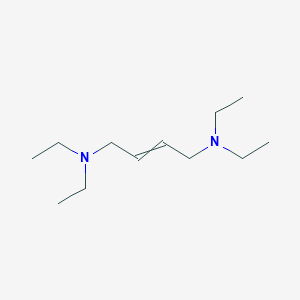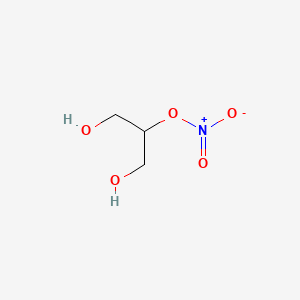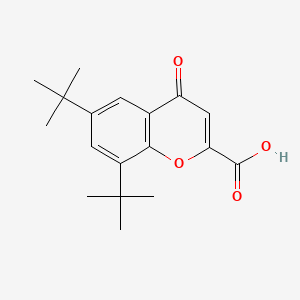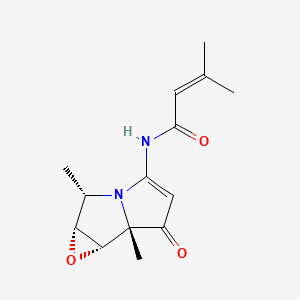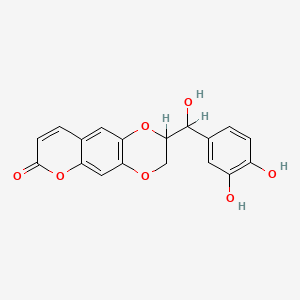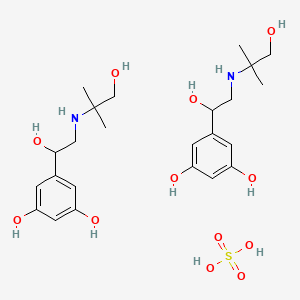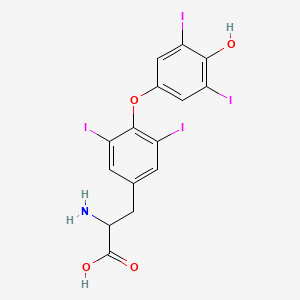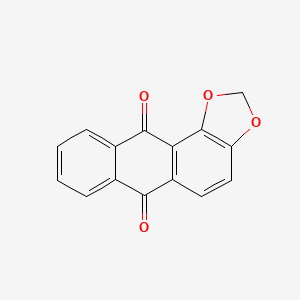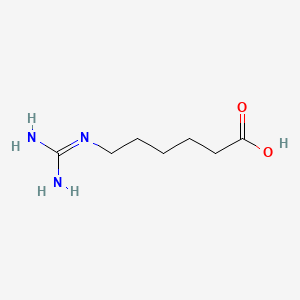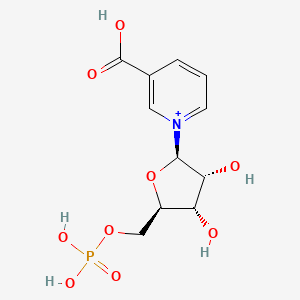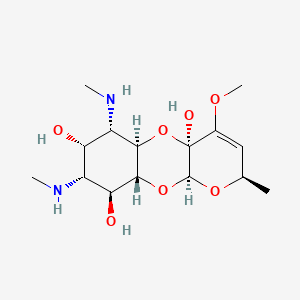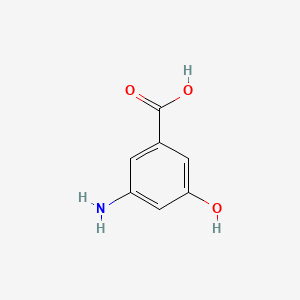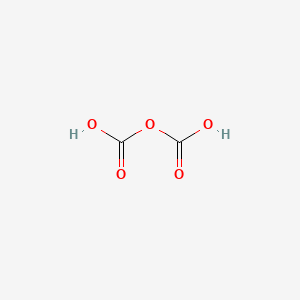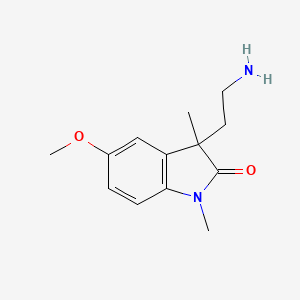
3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone is a member of indoles.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Dopamine Receptor Agonists
A series of beta-aminoethyl indolones, including compounds structurally related to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated as peripheral prejunctional dopaminergic agonists. These compounds, tested in the isolated perfused rabbit ear artery, showed significant potency, with one compound having an ED50 of 2 +/- 0.3 nM (Demarinis et al., 1986).
Antiplasmodial Activities and Synthesis
The antiplasmodial activity of indolone derivatives, related to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, against Plasmodium falciparum has been studied. One such derivative displayed significant in vitro activity (IC50 = 49 nM) and selectivity, indicating potential for antimalarial applications (Najahi et al., 2014).
Anti-Epileptic Effects
New indole derivatives, including compounds similar to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated for antiepileptic activity. Studies on albino Wistar rats demonstrated these compounds' ability to modulate biogenic amines concentrations in the brain, suggesting potential utility in treating epilepsy (Swathi & Sarangapani, 2017).
Antimicrobial Agent Development
Derivatives of Indole, similar to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated for antimicrobial potential. These studies indicate a potential for the development of new antimicrobial agents (Kalshetty et al., 2012).
Propiedades
Nombre del producto |
3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-5-methoxy-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6-7,14H2,1-3H3 |
Clave InChI |
XEEBADQXIMNBQG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CCN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



